N-(Pyridin-3-ylmethyl)guanidine

Description

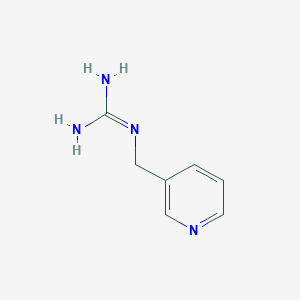

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-3-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-7(9)11-5-6-2-1-3-10-4-6/h1-4H,5H2,(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXOVUKSPWZRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612320 | |

| Record name | N''-[(Pyridin-3-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72357-67-6 | |

| Record name | N''-[(Pyridin-3-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance Within Pyridine and Guanidine Chemistry

The guanidine (B92328) group, characterized by a central carbon atom bonded to three nitrogen atoms, is one of the strongest organic bases. sci-hub.se This high basicity is a result of the resonance stabilization of its protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms. nih.gov This group is a key functional component in the amino acid arginine and is involved in a wide array of biological interactions, including hydrogen bonding and electrostatic interactions with enzymes and receptors. sci-hub.se The combination of the electron-rich pyridine (B92270) ring and the highly basic guanidine group in N-(Pyridin-3-ylmethyl)guanidine creates a molecule with a unique set of physicochemical properties, making it a valuable building block and a target for further investigation.

Historical Context of Guanidine Containing Molecules in Academic Discovery

The history of guanidine-containing molecules is rich and dates back to the 19th century. Guanidine (B92328) itself was first isolated in 1861 by Adolph Strecker. The guanidine group's prevalence in nature, most notably in the amino acid arginine, hinted at its biological importance from early on. sci-hub.se

In the 20th century, the therapeutic potential of guanidine derivatives began to be explored. For instance, certain guanidine compounds were investigated for their effects on blood sugar levels. This line of research eventually led to the development of biguanides like metformin, a cornerstone in the treatment of type 2 diabetes. nih.gov The discovery of the antibacterial properties of compounds like sulfaguanidine (B1682504) further solidified the role of the guanidine moiety in medicinal chemistry. The broad spectrum of biological activities associated with guanidine-containing natural products and synthetic compounds has spurred continuous research into this class of molecules. nih.gov

Contemporary Relevance in Advanced Chemical Sciences

Direct Synthesis of this compound

The direct construction of the this compound scaffold primarily involves the formation of the guanidine group by introducing a guanyl moiety to the primary amine of 3-picolylamine, also known as 3-(aminomethyl)pyridine (B1677787).

Guanidine Formation via Amination Reactions

The guanylation of amines is a fundamental transformation in organic synthesis. nih.gov This typically involves the reaction of an amine with a guanylating agent. Common guanylating agents include cyanamide (B42294), S-methylisothiourea, and pyrazole-1-carboxamidine derivatives. organic-chemistry.orgresearchgate.netmdpi.com For the synthesis of this compound, 3-(aminomethyl)pyridine serves as the amine nucleophile.

One straightforward approach is the reaction of 3-(aminomethyl)pyridine with a salt of cyanamide under acidic conditions. While effective for some amines, this method can sometimes require harsh conditions. organic-chemistry.org

A widely used and versatile method involves the use of S-methylisothiourea salts. The reaction of 3-(aminomethyl)pyridine with S-methylisothiourea sulfate (B86663), for instance, would proceed via nucleophilic attack of the primary amine on the electrophilic carbon of the isothiourea, with the subsequent elimination of methanethiol (B179389) to yield the desired guanidine. mdpi.com This method is often favored due to the commercial availability and stability of the reagent.

Another effective class of guanylating agents are pyrazole-1-carboxamidines. For example, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can react with 3-(aminomethyl)pyridine to furnish the protected guanidine, which can then be deprotected under acidic conditions to give this compound. nih.govmdpi.com This reagent offers the advantage of introducing protecting groups that can be useful for subsequent functionalization. A one-step transformation of primary amines into unprotected guanidines using 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine has also been described, which could be applicable to the synthesis of the title compound. organic-chemistry.org

| Guanylating Agent | General Reaction Conditions | Product |

| Cyanamide | Acidic conditions | This compound |

| S-Methylisothiourea sulfate | Basic or neutral conditions | This compound |

| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Organic solvent, room temp. or heating | N,N'-Di-Boc-N''-(pyridin-3-ylmethyl)guanidine |

Approaches Utilizing Precursors with Pyridin-3-ylmethyl Moiety

An alternative strategy involves starting with a precursor that already contains the pyridin-3-ylmethyl fragment and then constructing the guanidine group. A common precursor for this approach is 3-(aminomethyl)pyridine. The synthesis of this key starting material can be achieved through various methods, including a one-pot reaction of 1-amidopyridin-1-ium salt with an aminal followed by reductive cleavage of the N-N bond. cardiff.ac.uk

Once 3-(aminomethyl)pyridine is obtained, it can be converted to this compound using the guanylation methods described in the previous section. For instance, the reaction with N,N′-bis(tert-butoxycarbonyl)thiopseudourea, which can be polymer-bound, offers a method for the synthesis of protected guanidines from primary amines. sigmaaldrich.com The Boc-protecting groups can subsequently be removed to yield the final product.

Synthesis of this compound Derivatives

The structural framework of this compound allows for chemical modifications at two key locations: the nitrogen atoms of the guanidine group and the pyridine ring.

Functionalization at the Guanidine Nitrogen Atoms

The nitrogen atoms of the guanidine group can be functionalized to introduce a variety of substituents, which can significantly alter the compound's properties. A common strategy involves the use of protected guanidines. For instance, if this compound is prepared with protecting groups like Boc on the guanidine nitrogens, one or both of these groups can be selectively removed and the exposed nitrogen can be alkylated or acylated. nih.gov

The synthesis of N,N',N''-trisubstituted guanidines can be achieved through the phosgenation of N,N'-disubstituted ureas. researchgate.net While not a direct functionalization of the parent compound, this highlights a method to access more complex derivatives. Another approach involves the catalytic addition of amines to carbodiimides, which is a highly efficient and atom-economical method for preparing multisubstituted guanidines. acs.orgresearchgate.net For example, a zinc-catalyzed guanylation of an amine with a carbodiimide (B86325) could be employed to synthesize N-aryl-N'-alkyl-N''-(pyridin-3-ylmethyl)guanidines. nih.gov

Radical synthesis methods have also been developed for the preparation of guanidine derivatives from N-acyl cyanamides, offering a pathway to complex polycyclic guanidines. researchgate.netnih.gov

| Functionalization Reaction | Reagents and Conditions | Resulting Derivative |

| Alkylation | Alkyl halide, base | N-alkyl-N'-(pyridin-3-ylmethyl)guanidine |

| Acylation | Acyl chloride, base | N-acyl-N'-(pyridin-3-ylmethyl)guanidine |

| Arylation | Aryl halide, copper catalyst | N-aryl-N'-(pyridin-3-ylmethyl)guanidine |

Modifications of the Pyridine Ring System

The pyridine ring of this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. quora.comquora.comresearchgate.net Electrophilic attack, if it occurs, is predicted to take place at the C-3 position (meta to the ring nitrogen), which is the most electron-rich carbon. quora.comresearchgate.netquimicaorganica.org However, such reactions often require harsh conditions. quora.comquimicaorganica.org

A more viable strategy for modifying the pyridine ring is through directed ortho-metalation. The guanidine group itself can act as a directing group in palladium-catalyzed C-H functionalization reactions, facilitating ortho-arylation and olefination of arylguanidines. nih.gov Although this has been demonstrated for arylguanidines, a similar approach could potentially be applied to this compound to introduce substituents at the C-2 or C-4 positions of the pyridine ring.

Furthermore, lithiation of N-(pyridin-3-ylmethyl)carbamate derivatives has been shown to occur at the 4-position of the pyridine ring, providing a regioselective method for introducing electrophiles at this position. nih.gov This method offers a powerful tool for creating a variety of 4-substituted this compound derivatives.

| Modification Reaction | Reagents and Conditions | Position of Modification |

| Electrophilic Substitution | Strong electrophile, harsh conditions | C-3 |

| Directed ortho-Metalation | Palladium catalyst, aryl/olefin source | C-2 or C-4 |

| Lithiation | t-Butyllithium, electrophile | C-4 |

Catalytic and Green Chemistry Approaches in Guanidine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methods. The synthesis of guanidines has benefited significantly from these advancements.

Transition metal catalysis has emerged as a powerful tool for guanidine synthesis. rsc.org Copper-catalyzed cross-coupling reactions of aryl and heteroaryl halides with guanidine have been developed, providing a direct route to N-aryl and N-heteroaryl guanidines. nih.govorganic-chemistry.orgnih.gov Scandium(III) triflate has been shown to be an efficient catalyst for the guanylation of various amines with cyanamide in water, a green solvent. organic-chemistry.org Lanthanide amides also serve as highly efficient catalysts for the guanylation of amines under mild conditions. organic-chemistry.org

The principles of green chemistry are increasingly being applied to guanidine synthesis. The use of water as a solvent, as seen in the scandium-catalyzed reaction, is a key aspect of green chemistry. organic-chemistry.org Furthermore, the development of polymer-bound reagents, such as polymer-bound 1H-pyrazole-1-carboxamidine, allows for easier purification and recycling of the reagent, reducing waste. organic-chemistry.org The use of catalytic amounts of non-toxic metals and the development of one-pot reactions also contribute to the greening of guanidine synthesis. nih.gov

Organocatalytic Methods Utilizing Guanidine Scaffolds

Guanidines are recognized as powerful organocatalysts, primarily functioning as strong Brønsted bases. researchgate.netthieme-connect.comineosopen.org Their high basicity, which can be fine-tuned by substitution, allows them to deprotonate a wide range of substrates, initiating a variety of chemical transformations. ineosopen.org The catalytic cycle of a guanidine base typically involves the deprotonation of a substrate to form a hydrogen-bonded ion pair. This complex then interacts with a second substrate, which can also be activated by hydrogen bonding to the guanidinium cation, facilitating the reaction. thieme-connect.com

While this compound itself is a target molecule, the guanidine functional group within it can act as an organocatalyst. Guanidines and their derivatives have been successfully employed in a range of reactions, including:

Michael additions

Henry (nitroaldol) reactions

Baylis-Hillman reactions researchgate.net

The catalytic activity of guanidines stems from their ability to act as potent hydrogen-bond donors and acceptors, as well as their capacity to stabilize charged intermediates. researchgate.netnih.gov Chiral guanidines have been extensively developed for asymmetric synthesis, highlighting the versatility of this functional group in catalysis. rsc.org

Table 1: Examples of Reactions Catalyzed by Guanidine Scaffolds

| Reaction Type | Catalyst Type | Substrates | Role of Guanidine |

| Michael Addition | Chiral binaphthyl guanidine | 1,3-Dicarbonyl compounds, nitroalkenes | Brønsted base, activates the nucleophile |

| aza-Henry Reaction | Guanidine derivatives | Nitroalkanes, imines | Brønsted base, activates the nitroalkane |

| Baylis-Hillman Reaction | Guanidine derivatives | Aldehydes, activated alkenes | Nucleophilic catalyst, Brønsted base |

Metal-Catalyzed Coupling Reactions in Pyridine-Guanidine Synthesis

Transition metal catalysis provides a powerful toolkit for the synthesis of complex molecules like this compound, offering efficient methods for the formation of carbon-nitrogen bonds. rsc.org Both copper and palladium-based catalytic systems have been developed for the synthesis of guanidines. acs.orgus.esorganic-chemistry.org

Copper-Catalyzed Synthesis:

A notable copper-catalyzed three-component reaction involves the coupling of arylboronic acids, cyanamides, and amines. acs.orgacs.org This method allows for the rapid assembly of N,N',N''-trisubstituted guanidines from readily available starting materials. acs.org An analogous approach for the synthesis of this compound would likely involve the coupling of a pyridine-containing boronic acid, cyanamide, and an appropriate amine, or a variation thereof. The reaction is typically carried out in the presence of a copper(II) salt, a ligand such as bipyridine, and an oxidant like oxygen. acs.org

Table 2: Conditions for Copper-Catalyzed Guanidine Synthesis

| Component | Example Reagent/Condition | Purpose |

| Copper Source | CuCl₂·2H₂O | Catalyst |

| Ligand | Bipyridine | Stabilizes the copper catalyst |

| Base | K₂CO₃ | Promotes the reaction |

| Oxidant | O₂ (1 atm) | Regenerates the active catalyst |

| Solvent | Toluene | Reaction medium |

| Temperature | 100 °C | Provides energy for the reaction |

Palladium-Catalyzed Synthesis:

Palladium-catalyzed reactions are also prominent in the synthesis of guanidines. us.esnih.gov These methods often involve the cross-coupling of an amine with a guanylating agent. For instance, palladium catalysts can facilitate the guanylation of anilines. us.es A plausible palladium-catalyzed route to this compound could involve the coupling of 3-(aminomethyl)pyridine with a suitable guanylating reagent. The guanidine moiety itself can also act as a directing group in palladium-catalyzed C-H functionalization reactions, allowing for further modification of the aryl or heteroaryl backbone. nih.govumn.edu

Mechanistic studies of palladium-catalyzed guanylation of anilines suggest the involvement of bis(anilino) and bis(guanidino)Pd(II) complexes as intermediates. us.esresearchgate.net The reaction conditions, including the choice of palladium precursor, ligands, and base, are crucial for achieving high yields and selectivity. nih.gov

Methodologies for Analytical Characterization and Purity Assessment

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the molecule.

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, the methylene (B1212753) bridge (-CH₂-), and the guanidinium protons. The chemical shifts and coupling patterns of the pyridine protons would confirm the 3-substitution pattern. The guanidinium protons may appear as a broad signal and its chemical shift can be dependent on the solvent and concentration. spectrabase.comresearchgate.net

¹³C NMR: The spectrum would display distinct signals for each carbon atom in the pyridine ring, the methylene carbon, and the central carbon of the guanidinium group. The chemical shift of the guanidinium carbon is particularly characteristic.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. nih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like guanidines. researchgate.net High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in MS/MS experiments can provide further structural information. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound. mdpi.com

Reversed-Phase HPLC: This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be used for its identification and the peak area for its quantification. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds like guanidines, HILIC can be an effective alternative, using a polar stationary phase and a more nonpolar mobile phase. researchgate.net

Mixed-Mode Liquid Chromatography (MMLC): This technique, which combines reversed-phase and ion-exchange characteristics, can be particularly useful for the analysis of nitrogen-containing heterocycles. nih.gov

The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. mdpi.com

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Information Obtained | Expected Observations |

| ¹H NMR | Proton environment and connectivity | Signals for pyridine, methylene, and guanidinium protons |

| ¹³C NMR | Carbon skeleton | Distinct signals for all unique carbons |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak corresponding to the compound's mass |

| HPLC | Purity and quantification | A major peak with a specific retention time |

This compound as a Ligand System

This compound's structure, featuring a pyridine nitrogen and the nitrogen atoms of the guanidine group, allows it to function as a flexible ligand. The coordination behavior of this ligand is dictated by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. This adaptability allows it to adopt various coordination modes.

In its simplest coordination mode, this compound acts as a monodentate ligand. This typically occurs through the lone pair of electrons on the pyridine nitrogen atom. Pyridine and its derivatives are well-established ligands in transition metal chemistry, forming stable complexes with a variety of metals. wikipedia.orgjscimedcentral.comresearchgate.net The coordination of the pyridine nitrogen is often favored due to its well-defined position and steric accessibility.

Another possibility for monodentate coordination is through one of the nitrogen atoms of the guanidine group. Neutral guanidines generally coordinate through the imine nitrogen's lone pair when no other donor atoms are present in the substituent. at.ua The planarity of the CN3 core of the guanidine group is typically maintained upon coordination, with C-N bond distances becoming intermediate between single and double bonds, indicating significant electron delocalization. at.ua This delocalization contributes to the stability of the resulting metal complexes. at.ua

| Coordination Site | Description | Key Features |

|---|---|---|

| Pyridine Nitrogen | Coordination occurs through the lone pair of the nitrogen atom in the pyridine ring. | Well-defined coordination site, common for pyridine-containing ligands. wikipedia.orgresearchgate.net |

| Guanidine Imine Nitrogen | Coordination involves the lone pair of the double-bonded nitrogen atom in the guanidine group. | Favored in the absence of other strong donor sites within the ligand. at.ua Electron delocalization within the CN3 core enhances stability. at.ua |

The presence of both the pyridine ring and the guanidine group allows this compound to act as a bidentate ligand, chelating to a metal center. The most common bidentate coordination involves the pyridine nitrogen and one of the guanidine nitrogens, forming a stable chelate ring. This mode is frequently observed in complexes with transition metals. researchgate.net

The flexibility of the methyl linker between the pyridine and guanidine moieties allows for the formation of chelate rings of varying sizes, influencing the stability and geometry of the resulting complex. In some cases, the guanidine group itself can act as a bidentate ligand, coordinating through two of its nitrogen atoms, although this is less common for neutral guanidine ligands.

Furthermore, under specific conditions, this compound can potentially bridge two metal centers, acting as a bridging ligand and leading to the formation of polynuclear complexes. This could occur, for example, by the pyridine nitrogen coordinating to one metal center and a guanidine nitrogen coordinating to a second.

Metal Complexes with Pyridin-3-ylmethyl Guanidine Ligands

The versatile coordination behavior of this compound and its analogues allows for the formation of a wide array of metal complexes with both transition and main group metals.

Transition metals, with their variable oxidation states and coordination numbers, form a vast number of complexes with pyridine-containing ligands. wikipedia.orgjscimedcentral.comresearchgate.net The introduction of a guanidine group in this compound adds another layer of complexity and tunability.

Research has shown that pyridyl-guanidine ligands can stabilize various transition metal ions, including but not limited to copper, nickel, zinc, and cobalt. researchgate.netasianpubs.org For instance, zinc complexes with guanidine-pyridine hybrid ligands have been synthesized and characterized, demonstrating the "guanidine effect" on the catalytic activity of the metal center. researchgate.net The electronic properties of the complex can be significantly influenced by the coordination of the pyridine ring. jscimedcentral.com

| Metal | Coordination Geometry (Examples) | Relevant Research |

|---|---|---|

| Nickel(II) | Square planar, Tetrahedral, Octahedral. jscimedcentral.comasianpubs.org | Complexes with pyridine and its derivatives are well-documented. jscimedcentral.comasianpubs.org |

| Copper(I)/Copper(II) | Square planar, Tetrahedral, Octahedral. jscimedcentral.comasianpubs.org | Guanidines have been used in modeling copper enzymes. researchgate.net |

| Zinc(II) | Tetrahedral. asianpubs.org | Zinc complexes with guanidine-pyridine ligands show catalytic activity. researchgate.net |

| Cobalt(II) | Tetrahedral, Octahedral. wikipedia.org | Forms various complexes with pyridine-based ligands. wikipedia.org |

While less common than with transition metals, the coordination chemistry of guanidines with main group metals is a growing area of interest. researchgate.netnih.gov The strong basicity of the guanidine group makes it a suitable ligand for a range of main group elements. The coordination of this compound to main group metals would likely involve the hard nitrogen donors of the guanidine group interacting with hard metal centers.

Structure-Coordination Relationship Studies

The relationship between the structure of a ligand and its coordination behavior is a fundamental aspect of coordination chemistry. For this compound and its analogues, several structural features can be systematically varied to study their impact on the resulting metal complexes.

Position of the Pyridyl Nitrogen: Changing the substitution pattern on the pyridine ring (e.g., from 3-pyridyl to 2-pyridyl or 4-pyridyl) will alter the bite angle and steric hindrance of the ligand in a bidentate coordination mode. This can influence the preferred coordination geometry and the stability of the complex.

Substitution on the Guanidine Group: Introducing different substituents on the guanidine nitrogen atoms can modify the basicity and steric bulk of the guanidine moiety. This, in turn, can affect its coordinating ability and the electronic properties of the metal center.

Nature of the Linker: The length and flexibility of the linker between the pyridine and guanidine groups are crucial. A more rigid linker would pre-organize the ligand for a specific coordination mode, while a more flexible linker would allow for greater adaptability to different metal ions and coordination environments.

By systematically studying these relationships, it is possible to design ligands with tailored properties for specific applications, such as catalysis or the development of new materials.

Influence of Guanidine Basicity on Coordination

The guanidine unit is one of the strongest neutral organic bases, a characteristic that profoundly influences its coordination to metal ions. semanticscholar.orgresearchgate.net This high basicity stems from the resonance stabilization of the corresponding guanidinium cation formed upon protonation or coordination, which delocalizes the positive charge over the three nitrogen atoms. semanticscholar.org The introduction of various substituents on the guanidine nitrogen atoms allows for the fine-tuning of its basicity and nucleophilicity. This modulation, in turn, dictates the electronic and steric properties of the resulting metal complexes and, consequently, their catalytic activity. semanticscholar.org

In the context of this compound and its analogues, the strong σ-donating ability of the guanidine imine nitrogen facilitates robust coordination to a metal center. Upon coordination, a significant delocalization of electron density occurs within the Y-shaped CN₃ core of the guanidine. at.uaresearchgate.net This electronic flexibility allows guanidine-containing ligands to stabilize metals in various oxidation states. researchgate.net

The basicity of the guanidine moiety directly impacts the stability and properties of the metal complexes. For instance, in zinc complexes with guanidine-pyridine hybrid ligands used for the ring-opening polymerization (ROP) of lactide, the basicity of the ligand is a crucial factor for catalytic activity. researchgate.net More basic guanidine ligands can enhance the electron density at the metal center, which can influence the catalytic cycle.

Role of Pyridine Nitrogen in Chelation

The presence of the pyridine nitrogen atom in this compound and its analogues is critical for their function as bidentate ligands. These ligands typically coordinate to a metal center through both the imine nitrogen of the guanidine group and the nitrogen atom of the pyridine ring, forming a stable chelate ring. at.uaresearchgate.net This chelation enhances the stability of the resulting metal complexes compared to their monodentate counterparts. at.ua

The position of the guanidinomethyl substituent on the pyridine ring (i.e., at the 2, 3, or 4-position) influences the size and geometry of the chelate ring, which in turn affects the coordination geometry and stability of the complex. For analogues derived from 2-picolylamine, a five-membered chelate ring is formed, which is known to be particularly stable. uni-muenchen.de

Studies on cobalt(II) complexes with the 1,1,3,3-tetramethyl-2-((pyridin-2-yl)methyl)guanidine (TMGpy) ligand have shown the formation of bis-chelated complexes with a trigonal pyramidal environment around the cobalt atom. researchgate.net In these structures, the pyridine nitrogen occupies an apical position, while the guanidine donor is part of the base of the pyramid. researchgate.net Similarly, copper complexes with (dimethylethyleneguanidine)methylenepyridine (DMEGpy), another pyridin-2-yl analogue, demonstrate the formation of both mono- and bis-chelate complexes. uni-muenchen.de In the mono-chelate copper(II) complex [Cu(DMEGpy)Cl₂], the Cu-N(guanidine) bond is notably shorter than the Cu-N(pyridine) bond, indicating a stronger interaction with the more basic guanidine donor. researchgate.net

Interactive Table: Selected Bond Lengths in Metal Complexes of Pyridylmethylguanidine Analogues.

| Complex | Metal | Ligand | M-N(guanidine) (Å) | M-N(pyridine) (Å) |

| [Co(TMGpy)₂Cl]Cl | Co(II) | TMGpy | - | - |

| [Cu(DMEGpy)₂Br][CuBr₂] | Cu(II) | DMEGpy | - | - |

| [Cu(DMEGpy)Cl₂] | Cu(II) | DMEGpy | 1.956(3) | 2.016(3) |

Note: TMGpy is 1,1,3,3-tetramethyl-2-((pyridin-2-yl)methyl)guanidine and DMEGpy is N-((pyridin-2-yl)methyl)-N',N''-dimethylethyleneguanidine. Data for the specific this compound was not available in the reviewed sources.

Applications in Homogeneous Catalysis

Metal complexes of this compound analogues have emerged as highly active homogeneous catalysts for various organic transformations, most notably in polymerization reactions. semanticscholar.orgrsc.org The combination of a strong guanidine donor and a chelating pyridine moiety within a single ligand framework provides access to catalysts with a stable coordination sphere and a flexible environment for substrate interaction. semanticscholar.org

Copper complexes of guanidine-pyridine hybrid ligands have been successfully employed as catalysts in Atom Transfer Radical Polymerization (ATRP). For example, copper(I) complexes with (tetramethylguanidine)methylenepyridine (TMGpy) and (dimethylethyleneguanidine)methylenepyridine (DMEGpy) have been shown to effectively catalyze the solvent-free ATRP of styrene. uni-muenchen.demdpi.com These polymerizations exhibit first-order kinetics and yield polystyrenes with low polydispersity indices, indicating a well-controlled polymerization process. researchgate.netuni-muenchen.de DFT studies have suggested that complexes featuring the DMEGqu ligand (a quinoline (B57606) analogue) possess a lower redox potential and are more active in ATRP, despite the tetramethylguanidine (TMG) moiety being a stronger donor, highlighting the intricate electronic effects at play. researchgate.net

Zinc complexes of these hybrid ligands are particularly promising for the Ring-Opening Polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable polymer. acs.orgbohrium.comnih.gov The catalytic activity of these zinc complexes is influenced by the nature of the ligand and the counter-anions. amanote.com For instance, zinc complexes with guanidine-hydroquinoline ligands have demonstrated excellent catalytic activity in both the polymerization and depolymerization of PLA. nih.gov The robustness of these guanidine-based catalysts allows them to function under industrially relevant conditions, such as high temperatures and in the melt, making them viable alternatives to the currently used tin-based catalysts. bohrium.comnih.gov

Interactive Table: Catalytic Performance in Homogeneous Catalysis.

| Catalyst System | Polymerization | Monomer | Conversion | PDI |

| CuBr/2 TMGpy | ATRP | Styrene | 57% (35 min) | ~1.2 |

| CuBr/2 DMEGpy | ATRP | Styrene | 63% (35 min) | ~1.2 |

| ZnCl₂/DMEGasme | ROP | rac-Lactide | High | - |

| Zn(II)/HL1 | ROP | l-Lactide | 81% (15 min) | 1.10 |

Note: TMGpy and DMEGpy are pyridin-2-yl analogues. DMEGasme is a guanidine-amine ligand. HL1 is a guanidinate proligand. PDI refers to the Polydispersity Index.

The catalytic guanylation of amines with carbodiimides is another area where zinc complexes have shown efficacy, leading to the synthesis of various guanidine derivatives. ias.ac.in This demonstrates the broader potential of metal complexes with guanidine-containing ligands in facilitating fundamental organic transformations.

Supramolecular Assemblies Involving N Pyridin 3 Ylmethyl Guanidine Moieties

Non-Covalent Interactions in Guanidinium (B1211019) Systems

The supramolecular behavior of systems containing the N-(Pyridin-3-ylmethyl)guanidine moiety is primarily dictated by a combination of powerful non-covalent interactions. The planar, electron-rich nature of the guanidinium cation, along with the aromatic pyridyl group, allows for a diverse range of intermolecular forces that are crucial in the formation of larger, organized structures.

Hydrogen bonding is a predominant force in the assembly of guanidinium-containing structures. The guanidinium group, with its multiple N-H donors, can engage in extensive and intricate hydrogen bond networks. nih.govresearchgate.net These interactions are not only numerous but can also be highly directional, leading to the formation of predictable supramolecular motifs. researchgate.net In the solid state, guanidinium salts often exhibit well-defined patterns of hydrogen bonds, forming chains, tapes, or more complex three-dimensional arrays. researchgate.net For instance, in pyridyl guanidinium carboxylates, strong salt-bridge hydrogen bonds are observed between the guanidinium and carboxylate groups. nih.gov

Table 1: Representative Hydrogen Bond Interactions in Guanidinium Systems

| Donor | Acceptor | Interaction Type | Significance |

| Guanidinium N-H | Anion (e.g., Carboxylate, Phosphate) | Charge-assisted hydrogen bond | Key interaction for anion recognition and binding. nih.gov |

| Guanidinium N-H | Pyridine (B92270) N | Intramolecular hydrogen bond | Influences molecular conformation. acs.orgepa.gov |

| Guanidinium N-H | Water O | Solvation | Affects solubility and self-assembly in aqueous media. |

| Guanidinium N-H | Carbonyl O | Intermolecular hydrogen bond | Drives the formation of dimeric and polymeric structures. nih.gov |

Cation-π interactions, which occur between a cation and the electron-rich face of an aromatic ring, are another significant force in the supramolecular chemistry of this compound. The guanidinium cation can interact favorably with aromatic systems, and this interaction can be a key stabilizing element in both solid-state structures and in solution. nih.gov Theoretical studies on complexes between the guanidinium cation and simple aromatic systems like benzene (B151609) and pyridine have shown that while hydrogen-bonded complexes are favored in the gas phase, cation-π complexes can be stable in aqueous environments. mdpi.com

In the case of this compound, the pyridyl ring itself can participate in π-π stacking interactions, which, in conjunction with cation-π interactions involving the guanidinium group of an adjacent molecule, can lead to well-ordered assemblies. nih.gov Molecular dynamics simulations have indicated that guanidinium ions preferentially interact with planar aromatic groups like pyridine over non-planar aliphatic groups. nih.gov This preference is attributed to the ability of the planar guanidinium cation to effectively interact with the face of the aromatic ring, displacing water molecules and reducing unfavorable interactions. nih.gov

Table 2: Calculated Interaction Energies for Guanidinium-Aromatic Complexes

| Complex | Interaction Energy (kJ·mol⁻¹) | Type of Interaction | Reference |

| Guanidinium-Benzene | Variable | Cation-π / Hydrogen Bonding | mdpi.com |

| Guanidinium-Pyridine | Variable | Cation-π / Hydrogen Bonding | mdpi.com |

| Guanidinium-Tryptophan | -134.2 | Cation-π & Hydrogen Bonding | mdpi.com |

| Guanidinium-Tyrosine | -124.4 | Cation-π & Hydrogen Bonding | mdpi.com |

| Guanidinium-Phenylalanine | -123.0 | Cation-π & Hydrogen Bonding | mdpi.com |

Note: Interaction energies are highly dependent on the specific geometry and computational method.

Electrostatic interactions are a fundamental component of the forces governing guanidinium-containing systems. The positive charge of the guanidinium cation is delocalized over the planar CN₃ framework, which facilitates strong electrostatic attraction with anionic species. mdpi.comrsc.org These interactions are often the primary driving force for the association of guanidinium-based receptors with anionic guests. mdpi.comrsc.org

Host-Guest Chemistry with Guanidinium-Bearing Receptors

Receptors based on pyridyl guanidinium have been shown to be effective in anion binding. utexas.edunih.gov The pyridyl nitrogen can act as a hydrogen bond acceptor or be protonated to create a switchable receptor system. nih.gov For example, a pyridyl thiourea (B124793) receptor exists in a conformation stabilized by an intramolecular hydrogen bond that blocks anion binding; however, upon protonation of the pyridine, the conformation changes to allow for anion complexation. nih.gov This demonstrates how the interplay between the pyridyl and guanidinium-like moieties can be exploited to create functional host-guest systems.

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For molecules containing the this compound moiety, self-assembly is driven by the interplay of hydrogen bonding, cation-π, and electrostatic interactions. These processes can lead to the formation of discrete dimers, oligomers, or extended polymeric networks.

A key aspect of the supramolecular chemistry of guanidinium-containing compounds is their ability to recognize and bind anions. capes.gov.br The guanidinium group is particularly well-suited for this purpose due to its high basicity, ensuring it remains protonated over a wide pH range, and its ability to form multiple charge-assisted hydrogen bonds. acs.org

Pyridyl guanidinium derivatives have been specifically studied for their anion binding capabilities. utexas.edu For instance, N,N'-bis(2-pyridyl)guanidinium has been shown to bind sulfate (B86663) anions. utexas.edu The self-assembly of pyridyl guanidinium carboxylates into dimeric structures in polar solvents is a clear example of molecular recognition, where the guanidinium and carboxylate groups of two molecules recognize each other to form a stable complex. nih.govresearchgate.net The strength of this dimerization can be influenced by the nature of the linker connecting the two functional groups and the solvent environment. nih.gov

Protein-Ligand Interactions in a Supramolecular Context

The guanidinium group, a key feature of this compound, plays a significant role in molecular recognition, particularly in interactions with biological macromolecules like proteins. This functionality is prevalent at the interfaces of protein-protein and protein-DNA interactions. nih.gov The ability of the guanidinium group to form strong, bidentate hydrogen bonds is a critical factor in its interaction with carboxylate groups of acidic amino acid residues such as aspartate and glutamate, as well as with phosphate (B84403) groups.

The positively charged nature of the guanidinium group also facilitates strong electrostatic interactions with negatively charged pockets on protein surfaces. This combination of hydrogen bonding and electrostatic attraction contributes to high-affinity binding. The pyridinyl moiety, on the other hand, can participate in various non-covalent interactions, including hydrogen bonding (with the nitrogen atom acting as a hydrogen bond acceptor), π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and cation-π interactions.

The interplay of these interactions allows for the design of ligands with high specificity and affinity for their target proteins. For instance, the guanidinium group can anchor a ligand to a specific site on a protein surface through salt-bridge formation, while the pyridinyl moiety can fine-tune the binding affinity and selectivity through additional, weaker interactions with the surrounding amino acid residues.

An example of the guanidinium group's role in protein interactions is seen in the design of synthetic transporters that can cross cell membranes. The guanidinium groups form bidentate hydrogen-bonded ion pairs with negatively charged components of the cell membrane, facilitating the transport of attached molecules into the cell. nih.gov This principle can be harnessed in drug delivery systems where this compound-containing molecules act as carriers for therapeutic agents.

Furthermore, the guanidinium group has been successfully employed as a stapling agent for peptides to reinforce their helical structure. nih.gov This demonstrates its utility in creating constrained, bioactive conformations that can effectively mimic protein secondary structures and thus modulate protein-protein interactions. nih.gov The disubstituted guanidinium in such stapled peptides often adopts a distinct cis/trans conformation and can form conserved hydrogen bonds with the protein surface. nih.gov

Design Principles for Supramolecular Architectures

The design of supramolecular architectures involving this compound moieties is guided by the principles of molecular recognition and self-assembly, which are dictated by the nature and arrangement of non-covalent interactions. The primary interactions that govern the assembly of these systems are hydrogen bonding, ionic interactions, and π-π stacking.

Hydrogen Bonding: The guanidinium group is a versatile hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds. The pyridinyl nitrogen, in turn, is a competent hydrogen bond acceptor. This donor-acceptor complementarity can be exploited to construct predictable and robust supramolecular synthons. For example, the formation of one-dimensional tapes and two-dimensional sheets through N-H···N and N-H···O hydrogen bonds is a common motif in related pyridyl and urea/guanidine-containing structures. researchgate.net The presence of water molecules can also play a crucial role in mediating hydrogen-bonding networks, leading to the formation of hydrated crystalline structures. nih.gov

Ionic Interactions: The guanidinium group is protonated at physiological pH, carrying a positive charge. This charge can be utilized to direct the assembly of supramolecular structures through electrostatic interactions with anionic species, such as carboxylates, sulfates, or metal-containing anions. These ionic interactions are strong and non-directional, providing a powerful driving force for the formation of charge-neutral aggregates and extended lattices.

A key design principle is the concept of pre-organization, where the ligand is designed to have a conformation that is complementary to its binding partner or to favor a specific self-assembled state. By controlling the flexibility and conformational preferences of the linker between the pyridinyl and guanidinium groups, it is possible to direct the formation of specific supramolecular architectures.

The following table summarizes the key non-covalent interactions and their role in the design of supramolecular assemblies incorporating this compound:

| Interaction Type | Key Functional Groups Involved | Role in Supramolecular Assembly |

| Hydrogen Bonding | Guanidinium (N-H donors), Pyridinyl (N acceptor) | Formation of directional and predictable synthons, leading to tapes, sheets, and other ordered structures. researchgate.netnih.gov |

| Ionic Interactions | Guanidinium (positive charge) | Strong, non-directional interactions with anions, driving the formation of aggregates and extended lattices. |

| π-π Stacking | Pyridinyl ring | Stabilization of the overall architecture through interactions with other aromatic systems. |

| Cation-π Interactions | Guanidinium (positive charge), Pyridinyl ring | Interaction between the guanidinium cation and the electron-rich face of the pyridinyl ring, contributing to conformational stability and packing. |

By strategically combining these non-covalent interactions, it is possible to design and construct a wide range of supramolecular architectures with tailored properties and functions. The modular nature of the this compound building block allows for systematic variations in its structure to fine-tune the resulting assemblies for applications in areas such as crystal engineering, materials science, and medicinal chemistry.

Mechanistic Biochemical and Biological Research Endeavors

Modulation of Enzyme Activity by N-(Pyridin-3-ylmethyl)guanidine Analogues

The guanidine (B92328) moiety is a significant functional group in numerous biologically active compounds, enabling interactions with various biological targets, including enzymes. Its ability to form strong non-covalent interactions, such as hydrogen bonds, combined with its basic nature, allows guanidine-containing molecules to serve as effective enzyme inhibitors. Research into this compound and its analogues has revealed their capacity to modulate the activity of several key enzyme systems.

Guanidine and its derivatives are recognized as inhibitors of Nitric Oxide Synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). Overproduction of NO is implicated in various pathological conditions, making NOS inhibitors a subject of significant research. The primary mechanism of inhibition involves the guanidine group acting as a competitor to L-arginine, the natural substrate for NOS.

There are different isoforms of NOS, principally the inducible (iNOS) and constitutive (cNOS) forms. Many guanidine-based compounds exhibit selective inhibition of the iNOS isoform. For instance, aminoguanidine (B1677879) is a potent and selective inhibitor of iNOS. This selectivity is crucial as the constitutive isoforms are involved in essential physiological processes. The inhibitory activities of several guanidine compounds against both inducible and constitutive NOS have been compared, demonstrating varying degrees of potency and selectivity. For example, while aminoguanidine and N,N'-diaminoguanidine show preference for iNOS, other compounds like 1,1-dimethylguanidine and NG-monomethyl-L-arginine (L-NMMA) inhibit both isoforms more potently.

Comparative Inhibition of Nitric Oxide Synthase Isoforms by Guanidine Compounds

| Compound | Inhibition of Inducible NOS (iNOS) | Inhibition of Constitutive NOS (cNOS) | Selectivity |

|---|---|---|---|

| Aminoguanidine | Potent | Least Potent | Selective for iNOS |

| N,N'-diaminoguanidine | Less Potent than Aminoguanidine | Very little effect | Selective for iNOS |

| Methylguanidine | ~100x less potent than Aminoguanidine | Little effect | - |

| 1,1-dimethylguanidine | ~10x less potent than Aminoguanidine | Potent | Relatively potent inhibitor of both |

| L-NMMA | Potent | Potent | Relatively potent inhibitor of both |

Data sourced from studies on cytokine-induced NO formation and vascular constitutive NO synthase activity.

The guanidine group's structural similarity to the side chain of arginine allows guanidine-containing compounds to act as inhibitors of trypsin-like serine proteases. These enzymes, which include trypsin and thrombin, play critical roles in physiological and pathological processes. Trypsin, for instance, preferentially cleaves peptide chains at the carboxyl side of arginine or lysine (B10760008) residues.

Inhibitors containing a guanidine or benzamidine moiety can bind to the S1 pocket of the protease's active site, mimicking the natural substrate. This leads to the formation of a stable, non-covalent complex that blocks the enzyme's catalytic activity. Studies on novel synthetic inhibitors have shown that incorporating a guanidine group can lead to high-affinity and specific inhibition of proteases like thrombin, while maintaining lower affinity for others like trypsin. The design of such inhibitors often focuses on modifying the scaffold that presents the guanidine group to optimize binding and selectivity.

The biological activity of guanidine-containing compounds extends beyond NOS and proteases to a variety of other enzyme systems.

Na+/H+ Exchanger (NHE) Inhibition : Several guanidine derivatives, including acylguanidines, are known inhibitors of the Na+/H+ exchanger. This enzyme is crucial for regulating intracellular pH and volume, and its inhibition can be cardioprotective.

Alpha-glucosidase Inhibition : Certain guanidine alkaloids have been identified as alpha-glucosidase inhibitors. These enzymes are involved in carbohydrate metabolism, and their inhibition can help manage glucose levels.

Insulin (B600854) Secretion Modulation : Substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidines and related compounds have been shown to stimulate insulin secretion in a glucose-dependent manner, indicating an interaction with enzyme systems or channels within pancreatic cells.

Biosynthetic Enzymes : The guanidino moiety is a feature of many natural products, and research has begun to uncover the diverse enzymatic machinery responsible for its installation and modification in biosynthetic pathways.

Receptor Interaction and Selectivity Studies

The pyridine (B92270) ring, a key structural feature of this compound, is a common motif in compounds that target various neurotransmitter receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs).

Nicotinic acetylcholine receptors are ligand-gated ion channels composed of five subunits. The brain expresses multiple nAChR subtypes, with the most abundant being the heteromeric α4β2 and the homomeric α7 subtypes. These subtypes have different pharmacological properties and are distributed differently throughout the central nervous system.

Compounds containing a pyridine ring can act as agonists at nAChRs, and subtle structural differences can lead to significant variations in potency and selectivity for different subtypes. For example, studies comparing nicotine (B1678760) with its analogues, such as anatabine, show differing potencies at α3β4, α4β2, α6/3β2β3, and α7 nAChRs. This differentiation is critical for developing therapeutic agents with specific actions and fewer side effects. The ability of a compound to selectively target a particular nAChR subtype is a key area of research in neuropharmacology.

Potency (EC50 in µM) of Nicotinic Alkaloids at Different nAChR Subtypes

| Compound | α3β4 nAChR | α4β2 nAChR | α6/3β2β3 nAChR | α7 nAChR |

|---|---|---|---|---|

| Nicotine | 0.8 ± 0.1 | 0.2 ± 0.03 | 0.6 ± 0.1 | 13.8 ± 1.1 |

| Anatabine | 70.6 ± 8.2 | 6.1 ± 1.4 | 3.6 ± 0.3 | 158.5 ± 11.4 |

| Cotinine | >100 | >100 | >100 | >100 |

Data illustrates how variations in the structure of pyridine-containing alkaloids affect their interaction with different nAChR subtypes.

Allosteric modulators represent a sophisticated mechanism of receptor interaction. These ligands bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. By binding to an allosteric site, these molecules can modulate the receptor's response to the primary ligand.

This modulation can be positive (a positive allosteric modulator, or PAM), where the modulator enhances the effect of the orthosteric ligand, or negative (a negative allosteric modulator, or NAM), where it reduces the effect. Allosteric modulators offer the potential for greater subtype selectivity compared to orthosteric ligands and can fine-tune physiological responses rather than simply turning them on or off. While specific allosteric modulation by this compound at nAChRs is not extensively documented in the provided context, it represents a potential mechanism of action for how such compounds could influence receptor function, a strategy that is gaining traction in the development of novel therapeutics for central nervous system disorders.

Cellular Pathway Perturbations by Guanidine-Containing Compounds

The guanidine moiety, a functional group characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in numerous biologically active compounds. Its ability to exist in a protonated, cationic state at physiological pH allows it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as proteins and nucleic acids. nih.govnih.gov This capacity underlies the diverse mechanisms by which guanidine-containing compounds can perturb cellular pathways, leading to specific biological outcomes. Research has highlighted their role in modulating critical bacterial processes, including cell division and protein secretion.

Bacterial Cell Division Protein Modulation (e.g., FtsZ)

Bacterial cell division is a meticulously orchestrated process, with the protein FtsZ playing a central and essential role. nih.gov FtsZ, a homolog of eukaryotic tubulin, polymerizes at the future division site to form a contractile structure known as the Z-ring. nih.gov This ring acts as a scaffold, recruiting other proteins necessary for septal wall synthesis and eventual cell separation. nih.gov The essential and highly conserved nature of FtsZ across many bacterial species makes it an attractive target for novel antibacterial agents. nih.govnih.gov

Certain guanidine-containing compounds have been identified as modulators of FtsZ function. One such example is the guanidinomethyl biaryl compound, 1-((4′-(tert-butyl)-[1,1′-biphenyl]-3-yl)methyl)guanidine. nih.gov In vitro studies have demonstrated that this compound targets FtsZ and alters its polymerization dynamics. nih.gov Rather than inhibiting polymerization, it stimulates the process, leading to a disruption of the normal, dynamic assembly and disassembly of the Z-ring required for successful cell division. nih.gov This alteration of FtsZ polymerization dynamics ultimately contributes to the compound's bactericidal activity against a broad spectrum of pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The interaction does not appear to affect the GTP binding pocket of FtsZ, suggesting a different binding site. nih.gov

| Compound | Target Protein | Mechanism of Action | Effect | Spectrum of Activity |

|---|---|---|---|---|

| 1-((4′-(tert-butyl)-[1,1′-biphenyl]-3-yl)methyl)guanidine | FtsZ | Alters polymerization dynamics | Stimulates FtsZ self-polymerization | Broad-spectrum, including MRSA and VRE nih.gov |

Protein Secretion Pathway Disruption (e.g., SpsB)

The secretion of proteins across the cell membrane is a vital process for bacteria, responsible for exporting enzymes, virulence factors, and cell wall components. A key enzyme in this pathway is the Type I signal peptidase (SPase), such as SpsB in Staphylococcus aureus, which is responsible for cleaving signal peptides from precursor proteins, a crucial step for their maturation and release. nih.gov The essential nature of this process makes it a viable target for antibacterial intervention.

Recent research employing affinity-based protein profiling has uncovered an unconventional mechanism of action for certain alkyl guanidinium (B1211019) compounds. nih.gov A screening of a focused library of these compounds identified a hit molecule, designated L15, with potent bactericidal activity against MRSA. nih.gov Further investigation revealed that L15's primary target is the signal peptidase SpsB. nih.gov Unlike typical inhibitors that block enzyme function, L15 acts as an activator of SpsB. nih.gov This activation leads to an uncontrolled and dysregulated processing of secreted proteins, including autolysins, which results in subsequent cell lysis and death. nih.gov This discovery highlights a novel strategy for antibacterial development, where over-activation of an essential pathway, rather than inhibition, is the lethal event.

| Compound | Target Protein | Mechanism of Action | Effect | Bacterial Target Example |

|---|---|---|---|---|

| L15 (Alkyl guanidinium compound) | Signal Peptidase IB (SpsB) | Enzyme activation | Dysregulation of protein secretion, leading to cell lysis nih.gov | Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov |

Bioisosteric Replacement Strategies Involving the Guanidine Group

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties while retaining its desired biological activity. nih.govnih.gov This approach involves substituting one functional group with another that possesses similar physical or chemical characteristics, thereby altering parameters like potency, selectivity, metabolic stability, and pharmacokinetic profiles. nih.gov

The guanidine group, while crucial for the biological activity of many compounds due to its ability to form strong hydrogen bonds and its positive charge at physiological pH, also presents challenges. nih.govcolumbia.edu Its high basicity (pKa ≈ 13-14) means it is almost always protonated, which can reduce membrane permeability and lead to poor oral bioavailability. nih.gov Consequently, developing bioisosteres for the guanidine group is an active area of research aimed at optimizing drug-like properties. nih.govnih.gov

Strategies for guanidine bioisosterism can range from subtle modifications to complete replacement of the core structure:

Basicity Reduction: One approach is to replace an adjacent methylene (B1212753) (CH₂) group with a carbonyl (C=O) or an oxygen atom, which can significantly lower the pKa of the resulting guanidine-like moiety and improve its pharmacokinetic properties. nih.gov

Classical and Non-classical Isosteres: Various heterocyclic and acyclic structures have been explored as replacements. For instance, diaminosquarates have been successfully used as a bioisostere to mimic the guanidine group in inhibitors of HIV-1 Tat-TAR RNA interaction. nih.gov

Macrostere Concept: A more novel approach is the concept of a "macrostere," which retains the essential features of the original functional group but is expanded in size. columbia.edu The deltic guanidinium ion, where the central carbon of the guanidinium is replaced by a triaminocyclopropenium (TAC) ion, is one such example. columbia.edu This macrostere maintains the cationic nature and hydrogen-bond donating capacity of the guanidinium ion but possesses a larger size and a different geometric arrangement of its hydrogen-bond donors. columbia.edu

The thoughtful application of these bioisosteric replacement strategies allows medicinal chemists to fine-tune the physicochemical and pharmacological profiles of guanidine-containing drug candidates, addressing limitations while preserving or enhancing therapeutic efficacy. nih.gov

| Functional Group | Key Features | Potential Advantages of Replacement | Example Application |

|---|---|---|---|

| Guanidinium | Strongly basic (pKa ~13.5), planar, high H-bond donor capacity, delocalized positive charge. nih.govcolumbia.edu | - | Numerous natural and synthetic biologically active molecules. nih.gov |

| Diaminosquarate | Planar, acidic, can act as H-bond donor/acceptor. | Reduced basicity, altered electronics and solubility. nih.gov | HIV-1 Tat-TAR RNA inhibitor. nih.gov |

| Deltic Guanidinium | "Macrostere" of guanidinium, expanded size, retains cationic charge and H-bond donor capacity. columbia.edu | Altered steric profile, potentially different binding interactions, similar membrane transport ability. columbia.edu | Demonstrated in cell-transport studies with dendrimers. columbia.edu |

Future Directions and Research Perspectives

Advancements in Synthetic Methodologies for N-(Pyridin-3-ylmethyl)guanidine

While classical methods for guanidinylation are established, future research will likely focus on developing more efficient, regioselective, and scalable synthetic routes to this compound and its derivatives. Methodologies for creating substituted pyridines, such as ring-closing metathesis or solvent-free reactions with ylidenemalononitriles, provide pathways to diverse precursors. nih.govrsc.org Advanced procedures for the guanylation step itself, which have been applied to related structures, could be adapted. For instance, the use of N,N′-bis-(tert-butoxycarbonyl)-S-methylisothiourea with a mercury chloride promoter is a known method for introducing a protected guanidine (B92328) group onto a pyridine (B92270) ring. mdpi.com

Further refinements could involve palladium-catalyzed cross-coupling reactions or innovative cyclization techniques to build the pyridyl-guanidine scaffold. mdpi.commdpi.com The development of asymmetric pyridinophane ligands from precursors highlights a strategy where protecting groups are used to control reactivity, which could be applied to synthesize complex, multi-substituted derivatives of this compound on a larger scale. rsc.org Such advancements are crucial for producing a library of related compounds for structure-activity relationship (SAR) studies.

Exploration of Novel Coordination Architectures

The coordination chemistry of guanidines has been historically underdeveloped, partly due to the high basicity and the formation of stable guanidinium (B1211019) cations that are poor ligands. at.ua However, neutral guanidines are effective ligands, typically coordinating to metal centers in a monodentate fashion through their imine nitrogen. at.ua this compound presents an intriguing case as a hybrid ligand. It possesses both the guanidine imine nitrogen and the pyridyl nitrogen, which can act as donor sites.

Future research should explore its potential to act as a versatile ligand for a wide range of metal ions. Depending on the metal center and reaction conditions, it could function as:

A monodentate ligand through either the pyridine nitrogen or the guanidine nitrogen.

A chelating bidentate ligand, forming a stable ring with a metal center.

A bridging ligand, linking two or more metal centers to form dimers, oligomers, or extended one-, two-, or three-dimensional coordination polymers. researchgate.netjst.go.jp

The introduction of additional donor groups to the core structure could create multidentate ligands capable of forming highly stable and geometrically novel complexes with transition metals, lanthanides, and main-group elements. researchgate.net The study of such complexes is fundamental to developing new catalysts and functional materials.

Development of Advanced Supramolecular Systems

The true potential of this compound may lie in supramolecular chemistry, driven by its capacity for strong and directional non-covalent interactions. The protonated guanidinium group is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. Unlike the pyridin-2-yl isomer, which readily forms an intramolecular hydrogen bond that locks its conformation researchgate.netnih.govedepositireland.ie, the 3-pyridyl geometry of the target compound favors intermolecular interactions.

This preference for intermolecular bonding could be harnessed to direct the self-assembly of molecules into highly ordered supramolecular structures. nih.gov Research could focus on designing systems where this compound derivatives form predictable patterns, such as chains, tapes, or rosettes, through hydrogen bonding and π–π stacking interactions. nih.govresearchgate.netconicet.gov.ar The combination of a cationic guanidinium group with various counter-anions could further guide the assembly process, leading to the formation of functional materials. nih.gov The development of such systems is relevant for applications in crystal engineering, drug delivery, and the creation of responsive materials. nih.govchimia.ch

Integration of Multiscale Computational Approaches

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at an atomic level. Future research will undoubtedly integrate multiscale modeling to guide experimental work.

Quantum Mechanics (QM): Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, can be employed to investigate the compound's fundamental properties. nih.govnih.gov These calculations can predict:

Stable conformations and rotational barriers. researchgate.net

Electronic properties, such as molecular electrostatic potential surfaces and orbital energies, which are key to understanding reactivity. nih.govresearchgate.net

Bond lengths, vibrational frequencies, and NMR chemical shifts to aid in structural characterization. researchgate.netresearchgate.net

Reaction mechanisms and activation energies for its synthesis or derivatization. nih.govnih.gov

Molecular Dynamics (MD): Classical MD simulations can be used to study the dynamic behavior of this compound in different environments. These simulations can model its interactions with solvent molecules, its aggregation behavior, and its binding to biological macromolecules like proteins or nucleic acids, providing insights that are inaccessible through static QM models. acs.org

By combining QM and MD, researchers can build a comprehensive theoretical understanding of the molecule, accelerating the design of new derivatives and their applications. conicet.gov.arrsc.org

Unraveling Complex Biochemical Interaction Networks

A significant frontier for research is the exploration of the biological activity of this compound. Numerous guanidine-containing compounds are biologically active, and pyridyl-guanidine derivatives have shown promise in various therapeutic areas. For example, related compounds have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1) and as antagonists for muscarinic M2/M4 receptors. mdpi.comnih.gov

Future investigations should involve systematic screening of this compound against a wide array of biological targets, including:

Kinases: Many kinase inhibitors feature a hinge-binding pyridine motif.

G-protein-coupled receptors (GPCRs): The guanidinium group can mimic protonated amines like histamine (B1213489) or acetylcholine (B1216132), suggesting potential interactions with their receptors. nih.gov

Ion Channels and Transporters: The cationic nature of the guanidinium group makes it a candidate for interacting with these membrane proteins.

Nucleic Acids: Dicationic guanidinium compounds have been investigated as DNA minor groove binders. acs.org

A key study on arylpyridin-2-yl guanidine derivatives found that a 3-pyridyl derivative showed a beneficial effect on MSK1 inhibitory activity compared to a 4-pyridyl analogue. mdpi.com This finding strongly supports the rationale for a focused investigation into the biochemical interactions of this compound. Unraveling its network of interactions is the first step toward developing novel therapeutic agents for inflammatory diseases, cancer, or neurological disorders. ontosight.ai

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.